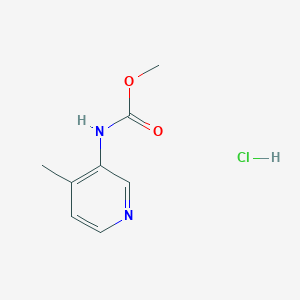

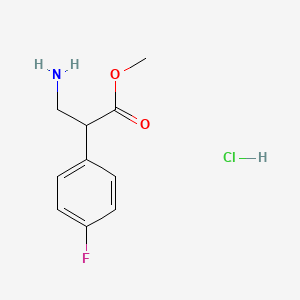

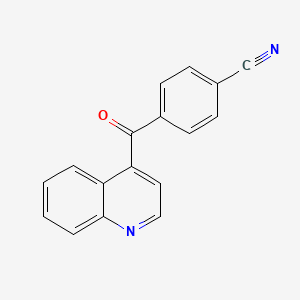

![molecular formula C12H13FN4O4 B1433654 oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1795485-29-8](/img/structure/B1433654.png)

oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

Übersicht

Beschreibung

Oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is a synthetic compound belonging to the class of organic compounds known as triazoles. It is a white, crystalline solid with a melting point of 102-105°C. It is soluble in water, methanol, and ethanol. This compound is a widely studied compound due to its interesting properties and potential applications in the field of science.

Wissenschaftliche Forschungsanwendungen

Neurokinin-1 Receptor Antagonist Development

One significant application involves the development of neurokinin-1 (NK1) receptor antagonists, which are crucial for treating emesis and depression. For instance, the construction of a dimethylaminomethyl 1,2,3-triazol-4-yl unit incorporating solubilizing groups was achieved through thermal rearrangement, highlighting the compound's potential in clinical applications due to its high water solubility and efficacy in pre-clinical tests related to emesis and depression T. Harrison et al., 2001.

Material Science and Chemistry

In materials science and chemistry, triazole derivatives demonstrate significant π-hole tetrel bonding interactions, which are crucial for molecular self-assembly and could influence material properties and chemical reactivity. Ethyl 2-triazolyl-2-oxoacetate derivatives have been synthesized, showcasing the importance of nucleophilic/electrophilic interactions in forming stable structures, analyzed using Hirshfeld surface analysis and DFT calculations Muhammad Naeem Ahmed et al., 2020.

Antimicrobial Activity

The synthesis and biological activity of triazole analogues of piperazine have been explored, with some compounds showing significant antibacterial activity against human pathogenic bacteria. This indicates the potential of such compounds in developing new antibacterial agents A. Nagaraj et al., 2018.

Atmospheric Science

Oxalic acid's interaction with methylamine has been studied for its implications in atmospheric science, specifically in new particle formation. The study indicates that oxalic acid and methylamine clusters could participate in atmospheric nucleation, highlighting a potential application in understanding atmospheric chemistry and cloud formation processes Yu Hong et al., 2017.

Antioxidant Properties

The antioxidant capacity of novel 1,2,3-triazole-containing nitrones has been reported, emphasizing the role of these compounds in inhibiting lipid peroxidation and scavenging hydroxyl radicals. Such properties are crucial for the development of new antioxidant agents for therapeutic applications D. Hadjipavlou-Litina et al., 2022.

Biochemische Analyse

Biochemical Properties

Oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, oxalic acid is known to interact with enzymes involved in the degradation of lignocellulose, such as cellulases and ligninases . The interaction between oxalic acid and these enzymes facilitates the breakdown of complex plant materials into simpler compounds. Additionally, oxalic acid has chelating properties, allowing it to bind with metal ions like calcium, manganese, and ferric ions . This chelation process is crucial in detoxifying heavy metals and regulating nutrient availability in biological systems.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, oxalic acid can modulate the expression of genes involved in stress responses and metabolic pathways . It also impacts cell signaling by interacting with signaling molecules and receptors, thereby influencing cellular responses to environmental stimuli. Furthermore, oxalic acid affects cellular metabolism by altering the activity of metabolic enzymes and influencing the flux of metabolites through different pathways.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. Oxalic acid binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, oxalic acid can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, oxalic acid can influence gene expression by interacting with transcription factors and regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of oxalic acid are important factors that influence its long-term effects on cellular function. Studies have shown that oxalic acid can degrade over time, leading to a decrease in its concentration and activity . This degradation can result in changes in the observed effects on cellular processes, such as alterations in gene expression and metabolic activity. Additionally, long-term exposure to oxalic acid can lead to adaptive responses in cells, such as changes in enzyme activity and the expression of stress-related genes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, oxalic acid can have beneficial effects, such as enhancing nutrient availability and detoxifying heavy metals . At high doses, oxalic acid can exhibit toxic effects, including the formation of kidney stones and the inhibition of metabolic enzymes . Threshold effects have been observed, where the beneficial effects of oxalic acid are outweighed by its toxic effects at higher concentrations. These dosage-dependent effects highlight the importance of carefully regulating the concentration of oxalic acid in biological systems.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the flux of metabolites through different pathways. For example, oxalic acid is a key intermediate in the tricarboxylic acid cycle, where it is converted to other metabolites through enzymatic reactions . Additionally, oxalic acid can influence the levels of other metabolites by modulating the activity of metabolic enzymes. This regulation of metabolic flux is crucial for maintaining cellular homeostasis and responding to changes in environmental conditions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Oxalic acid can be transported across cell membranes through active transport mechanisms, involving transport proteins that recognize and bind to oxalic acid . Once inside the cell, oxalic acid can be distributed to different cellular compartments, depending on its interactions with binding proteins and other biomolecules. This distribution is important for the localization and accumulation of oxalic acid in specific tissues and cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. Oxalic acid can be directed to specific compartments or organelles within the cell through the recognition of targeting signals by cellular machinery . For example, oxalic acid can be localized to the mitochondria, where it participates in metabolic reactions and influences mitochondrial function. Additionally, post-translational modifications, such as phosphorylation and acetylation, can affect the activity and function of oxalic acid by altering its interactions with other biomolecules.

Eigenschaften

IUPAC Name |

[1-[(4-fluorophenyl)methyl]triazol-4-yl]methanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN4.C2H2O4/c11-9-3-1-8(2-4-9)6-15-7-10(5-12)13-14-15;3-1(4)2(5)6/h1-4,7H,5-6,12H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYICKVQCVFWCSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(N=N2)CN)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

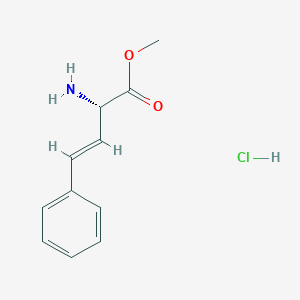

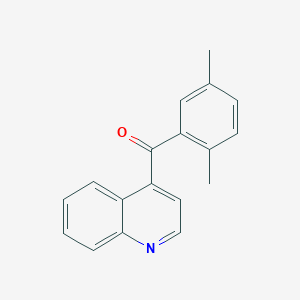

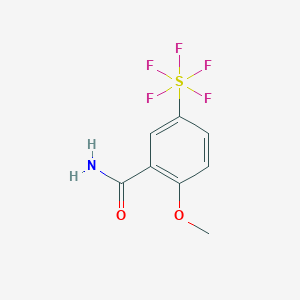

![[3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1433572.png)

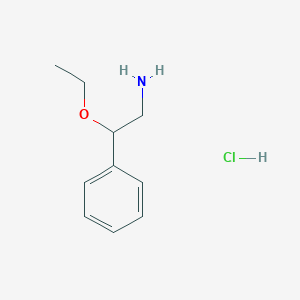

![Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1433589.png)